molecular formula C10H16Cl2N4 B15059164 N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride

N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B15059164
M. Wt: 263.16 g/mol
InChI Key: BDRGDKFAUJYEHU-UHFFFAOYSA-N
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Description

N1-(6-Chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is a substituted cyclohexane-1,4-diamine derivative featuring a 6-chloropyridazine moiety attached to the cyclohexane backbone.

Properties

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

4-N-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8;/h5-8H,1-4,12H2,(H,13,15);1H

InChI Key

BDRGDKFAUJYEHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Chlorination: The pyridazine ring is then chlorinated at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyclohexane Ring Introduction: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the diamine group is attached to the pyridazine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride can undergo oxidation reactions, where the amine groups are oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide, sodium ethoxide, and various amines.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

Chemistry: N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Fluorine Substituents : Chlorobenzyl derivatives (e.g., 4-chloro, 2-chloro) exhibit higher molecular weights and lipophilicity compared to fluorinated analogs (e.g., 4-fluoro), which may influence blood-brain barrier penetration .
  • Heteroaromatic vs.
  • Methoxy Groups : The 4-methoxybenzyl derivative shows increased polarity and hydrogen-bonding capacity, which may improve pharmacokinetic profiles .

Biological Activity

N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H16Cl2N4
  • Molecular Weight : 263.17 g/mol
  • CAS Number : 1303967-75-0

The compound features a chloropyridazine moiety attached to a cyclohexane backbone with two amine functional groups, enhancing its reactivity and potential interactions with biological targets.

Biological Activity

This compound exhibits promising biological activities, particularly in the fields of oncology and infectious disease treatment. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

The biological activity of this compound can be attributed to:

  • Nucleophilic Substitution : The amine groups can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The chloropyridazine ring may allow for electrophilic aromatic substitution under certain conditions.

Case Studies

  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of chloropyridazine have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Research has suggested that related compounds exhibit antimicrobial activity against a range of pathogens. The presence of the chloropyridazine moiety may enhance the compound's ability to penetrate bacterial cell walls, leading to effective inhibition of growth.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other compounds in its class. Below is a comparative table highlighting its features against similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
N1-(6-chloropyridazin-3-yl)benzene-1,4-diamineC10H9ClN4220.65Contains a benzene ring instead of cyclohexane
trans-Cyclohexane-1,4-diamineC6H14N2114.19Lacks chlorinated pyridazine moiety
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamineC6H11ClN4245.5Shorter carbon chain compared to cyclohexane

This table illustrates how the combination of a chloropyridazine ring with a cyclohexane backbone and dual amine functionalities enhances the potential applications of this compound in medicinal chemistry.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N1-(6-chloropyridazin-3-yl)cyclohexane-1,4-diamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is often employed:

Amination : React trans-cyclohexane-1,4-diamine with 6-chloropyridazine-3-amine under anhydrous conditions (e.g., THF at 60–80°C) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:2 molar ratio of diamine to chloropyridazine derivative) and temperature to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to confirm ≥95% purity .
  • NMR : Compare 1^1H and 13^13C NMR spectra to reference data for cyclohexane-diamine derivatives. Key signals include cyclohexyl protons (δ 1.2–2.1 ppm) and pyridazine aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm the exact mass (calculated for C10_{10}H15_{15}ClN4_4·HCl: 258.11 g/mol) using high-resolution MS (tolerance ≤ 0.05 Da) .

Q. What are the stability considerations for long-term storage?

  • Storage : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Purity remains stable (>98%) for 6 months under these conditions .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring (cis vs. trans) influence biological activity?

  • Structural Insights :

  • Trans-1,4-diamine derivatives exhibit enhanced conformational rigidity, improving binding to target proteins (e.g., kinases or parasite enzymes) .
  • Activity Testing : Compare EC50_{50} values of cis and trans isomers in bioassays (e.g., antiplasmodial activity). For analogs, trans isomers show 2–3× higher potency due to optimized spatial alignment .

Q. What strategies are effective for resolving contradictory data in pharmacological studies (e.g., varying EC50_{50} across assays)?

  • Troubleshooting Framework :

Assay Conditions : Validate buffer pH (e.g., 7.4 vs. 6.8) and serum content, which affect compound solubility and protein binding .

Metabolite Interference : Use LC-MS to detect degradation products in cell culture media.

Control Experiments : Include reference compounds (e.g., spermidine trihydrochloride) to benchmark activity .

Q. Can this compound be integrated into nanoparticle delivery systems to enhance bioavailability?

  • Formulation Design :

  • Polymeric Nanoparticles : Encapsulate the compound in starch or carboxymethyl cellulose nanoparticles (size: 100–200 nm) via solvent evaporation. Loading efficiency (>80%) is confirmed via UV-Vis spectroscopy .
  • In Vivo Testing : Evaluate pharmacokinetics in rodent models, focusing on plasma half-life and tissue distribution.

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of analogs?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., casein kinase CKIα). Key interactions include H-bonds with pyridazine N-atoms and hydrophobic contacts with the cyclohexane ring .
  • QSAR Modeling : Train models on EC50_{50} data from analogs with modified substituents (e.g., fluoro or methyl groups) .

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